N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-(trifluoromethyl)benzenecarboxamide
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Description
N-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-4-(trifluoromethyl)benzenecarboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as DTBZ, and it is a benzamide derivative that has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Inhibitory Activities
- HCV NS5B Polymerase Inhibition : A study discovered 4-(1,1-Dioxo-1,4-dihydro-1lambda(6)-benzo[1,4]thiazin-3-yl)-5-hydroxy-2H-pyridazin-3-one analogs as potent inhibitors of HCV NS5B polymerase. One compound, in particular, showed potent inhibitory activities in biochemical and replicon assays as well as good stability toward human liver microsomes (Ellis et al., 2008).
Biological Activity Modulation
- Analgesic Activity : Research focusing on the synthesis of N-aryl-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazin3-carboxamides highlighted the influence of trifluoromethyl groups on analgesic activity. The replacement of methyl groups in the anilide moiety of these compounds can either maintain, completely lose, or significantly increase their analgesic activity (Petrushova et al., 2015).
Antitumor Applications
- Antitumor Activity : A series of aminium N-(6-chloro-7-R-1,1-dioxo-1,4,2-benzodithiazin-3-yl)arylsulfonamidates synthesized displayed in vitro antitumor activity. Notably, 4-dimethylaminopyridinium 4-chloro-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)benzenesulfonamidate showed remarkable activity and selectivity for leukemia SR cell line (Brzozowski et al., 2003).
Antibacterial and Antimalarial Properties
- Antibacterial and Antimalarial Activity : A study on 3-hydroxy-N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)-8-(trifluoromethyl)quinoline-2-carboxamide derivatives showcased excellent antibacterial activity against C. tetani and significant antitubercular and antimalarial activities (Umamatheswari & Sankar, 2017).
Anticancer and Anti-HIV Agents
- Anti-HIV and Anticancer Potentials : The synthesis of 1-(6-chloro-1,1-dioxo-1,4,2-benzodithiazin-3-yl)semicarbazides led to the discovery of compounds with moderate anticancer activity. Additionally, some of these compounds exhibited encouraging anti-HIV activity (Pomarnacka & Kedra, 2003).
Chemical Properties and Synthesis
- Chemical Synthesis and Structure : Another research focused on the synthesis and structural characterization of novel benzodithiazie derivatives, exploring their potential applications in various biological activities (Zia-ur-Rehman et al., 2006).
properties
IUPAC Name |
N-(1,1-dioxo-1,4-thiazinan-4-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3S/c13-12(14,15)10-3-1-9(2-4-10)11(18)16-17-5-7-21(19,20)8-6-17/h1-4H,5-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRHJMNVNTYJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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